molecular formula C22H16N2O6 B613566 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid CAS No. 1301739-86-5

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

Cat. No. B613566
CAS RN: 1301739-86-5
M. Wt: 420,37 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-2-NA plays a crucial role in SPPS , a method for synthesizing peptides. The Fmoc group serves as a temporary protecting group for amino acids during the automated synthesis process . This method is particularly useful for producing peptides with unnatural modifications or site-specific tags, which are essential for various studies, including cell signaling, antibody development, and biomarker research .

Development of Epitope-Specific Antibodies

In immunology, Fmoc-2-NA is used to synthesize peptides that mimic specific epitopes. These synthetic peptides are then employed to generate antibodies that can recognize these epitopes, aiding in the development of diagnostic tools and vaccines .

Cell Biology Research

Fmoc-2-NA-derived peptides are instrumental in cell biology research. They can be used to study cell signaling pathways, investigate the interaction of peptides with other molecules, and understand the mechanisms of diseases at the molecular level .

NMR Structural Research

Synthetic peptides containing Fmoc-2-NA are used in NMR (Nuclear Magnetic Resonance) structural research. They allow for the detailed study of peptide structures and dynamics, which is vital for understanding their function and designing new drugs .

Materials Science

The self-assembling properties of peptides make them increasingly important in materials science. Fmoc-2-NA can be used to synthesize peptides that form gels, fibers, or other nanostructures with potential applications in biotechnology and nanotechnology .

Drug Development

Peptides synthesized using Fmoc-2-NA are also explored for their therapeutic potential. Their biological activities, such as antimicrobial, antithrombotic, and antioxidant properties, make them candidates for drug development .

Biochemical Studies

The ability to synthesize large quantities of peptides with Fmoc-2-NA facilitates biochemical studies that require significant amounts of peptides, such as interaction studies and biological testing .

Organic Reaction Triggering in Microdroplets

Recent research has shown that Fmoc-2-NA can be involved in organic reactions within charged microdroplets. Water in these microdroplets can promote the detachment of the Fmoc group from amino acids, opening new avenues for organic synthesis .

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLLUZHKDVNVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

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